

Application Notes and Protocols: 2-Chlorooctanoyl-CoA in Metabolic Research

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Compound of Interest

Compound Name: 2-Chlorooctanoyl-CoA

Cat. No.: B138056

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorooctanoyl-CoA is a synthetic, non-hydrolyzable acyl-CoA analog that serves as a valuable tool in metabolic research. Its primary application lies in its ability to act as an inhibitor of carnitine palmitoyltransferase (CPT), the rate-limiting enzyme in mitochondrial fatty acid β -oxidation. By blocking the entry of long-chain fatty acids into the mitochondria, **2-Chlorooctanoyl-CoA** allows for the precise study of the roles of fatty acid metabolism in various physiological and pathological processes. These application notes provide an overview of its utility, detailed experimental protocols, and insights into the metabolic consequences of its use.

Mechanism of Action

2-Chlorooctanoyl-CoA acts as a competitive inhibitor of carnitine palmitoyltransferase I (CPT1), which is located on the outer mitochondrial membrane. CPT1 is responsible for the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, a crucial step for their transport into the mitochondrial matrix where β -oxidation occurs. The chloro- substitution at the α -position of the octanoyl chain is thought to interfere with the enzyme's catalytic activity. Inhibition of CPT1 leads to a decrease in mitochondrial fatty acid oxidation and a subsequent shift towards glucose metabolism for energy production.

Applications in Metabolic Research

- **Studying the Regulation of Fatty Acid vs. Glucose Metabolism:** By inhibiting fatty acid oxidation, **2-Chlorooctanoyl-CoA** enables researchers to investigate the reciprocal regulation of fatty acid and glucose metabolism in various cell types and tissues. This is particularly relevant in the study of conditions like diabetes and obesity where this balance is dysregulated.
- **Investigating the Role of Fatty Acid Oxidation in Disease:** Researchers can use **2-Chlorooctanoyl-CoA** to explore the involvement of fatty acid oxidation in the pathophysiology of various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. For instance, inhibiting fatty acid oxidation has been shown to have protective effects in certain models of cardiac ischemia and can influence the proliferation of cancer cells that are dependent on this metabolic pathway.
- **Drug Discovery and Development:** **2-Chlorooctanoyl-CoA** can be used as a reference compound in the screening and development of new drugs targeting fatty acid metabolism. Its well-defined mechanism of action provides a benchmark for evaluating the potency and selectivity of novel CPT1 inhibitors.
- **Understanding Insulin Sensitivity:** The inhibition of fatty acid oxidation can lead to an increase in glucose uptake and utilization, thereby improving insulin sensitivity. **2-Chlorooctanoyl-CoA** can be employed to study the molecular mechanisms underlying this phenomenon, such as the activation of the AMPK signaling pathway.

Quantitative Data: Inhibition of Carnitine Palmitoyltransferase I

While specific IC₅₀ values for **2-Chlorooctanoyl-CoA** are not readily available in the public domain, data from closely related 2-haloacyl-CoA analogs provide a strong indication of its inhibitory potential. The following table summarizes the inhibitory concentrations (IC₅₀) of various compounds on CPT1 activity. 2-Bromopalmitoyl-CoA, a well-characterized CPT1 inhibitor, serves as a useful proxy.

Inhibitor	Target Enzyme	Tissue/Cell Type	IC50	Reference
2-Bromopalmitoyl-CoA	CPT1	Rat Liver Mitochondria	~1-5 μ M	[1]
Etomoxir	CPT1	Various	~30 nM	[2]
Malonyl-CoA	CPT1	Isolated Mitochondria (rat skeletal muscle)	0.034 μ M (with 25 μ M Palmitoyl-CoA)	[3][4][5]
Malonyl-CoA	CPT1	Permeabilized Muscle Fibers (rat)	0.61 μ M (with 25 μ M Palmitoyl-CoA)	[3][4][5]
Valproyl-CoA	CPT1A	Human Fibroblasts / Rat CPT1A expressed in yeast	Competitive inhibition	[6][7]

Experimental Protocols

Protocol 1: In Vitro Assay for Carnitine Palmitoyltransferase I (CPT1) Activity

This protocol describes a radioisotope-based assay to measure the activity of CPT1 in isolated mitochondria and to assess the inhibitory effect of compounds like **2-Chlorooctanoyl-CoA**.

Materials:

- Isolated mitochondria from tissue of interest (e.g., liver, heart, skeletal muscle)
- Assay Buffer: 75 mM KCl, 50 mM Tris-HCl (pH 7.4), 2 mM KCN, 1 mM dithiothreitol (DTT), 1% fatty acid-free BSA
- Substrates: Palmitoyl-CoA, L-[³H]carnitine

- Inhibitor: **2-Chlorooctanoyl-CoA** (or other inhibitors)
- Stopping Solution: 1 M HCl
- Washing Solution: 100% n-butanol
- Scintillation fluid

Procedure:

- Prepare isolated mitochondria from the tissue of interest using standard differential centrifugation methods.
- Resuspend the mitochondrial pellet in the assay buffer.
- In a microcentrifuge tube, add the mitochondrial suspension.
- Add varying concentrations of **2-Chlorooctanoyl-CoA** (or a vehicle control) to the tubes and pre-incubate for 5-10 minutes at 37°C.
- Initiate the reaction by adding the substrate mixture containing palmitoyl-CoA and L-[³H]carnitine.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 5-15 minutes).
- Stop the reaction by adding the stopping solution (1 M HCl).
- Extract the radiolabeled palmitoylcarnitine by adding n-butanol and vortexing vigorously.
- Centrifuge to separate the phases and collect the upper butanol phase containing the product.
- Wash the butanol phase with water to remove any unreacted L-[³H]carnitine.
- Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

- Calculate the CPT1 activity as nmol of palmitoylcarnitine formed per minute per mg of mitochondrial protein.
- Determine the IC₅₀ value for **2-Chlorooctanoyl-CoA** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Measurement of Cellular Fatty Acid Oxidation

This protocol outlines a method to assess the effect of **2-Chlorooctanoyl-CoA** on the overall fatty acid oxidation rate in cultured cells using a radiolabeled fatty acid substrate.

Materials:

- Cultured cells of interest (e.g., hepatocytes, myotubes, adipocytes)
- Cell culture medium
- [¹⁴C]-Palmitate complexed to BSA
- **2-Chlorooctanoyl-CoA**
- Scintillation vials
- CO₂ trapping solution (e.g., 1 M NaOH)
- Scintillation fluid

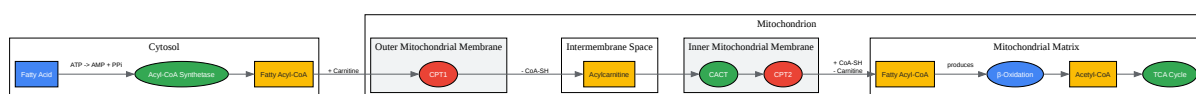
Procedure:

- Plate the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
- Pre-treat the cells with varying concentrations of **2-Chlorooctanoyl-CoA** or a vehicle control in serum-free medium for a specified duration (e.g., 1-2 hours).
- Add the [¹⁴C]-palmitate-BSA complex to the medium.

- Seal the wells with a cap containing a filter paper soaked in the CO₂ trapping solution.
- Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours. During this time, the cells will metabolize the [¹⁴C]-palmitate, releasing ¹⁴CO₂ which will be trapped by the NaOH-soaked filter paper.
- After the incubation period, carefully remove the filter papers and place them in scintillation vials.
- Add scintillation fluid to the vials and measure the radioactivity using a scintillation counter.
- The amount of trapped ¹⁴CO₂ is directly proportional to the rate of fatty acid oxidation.
- Normalize the results to the total protein content in each well.
- Analyze the data to determine the effect of **2-Chlorooctanoyl-CoA** on cellular fatty acid oxidation.

Visualization of Pathways and Workflows

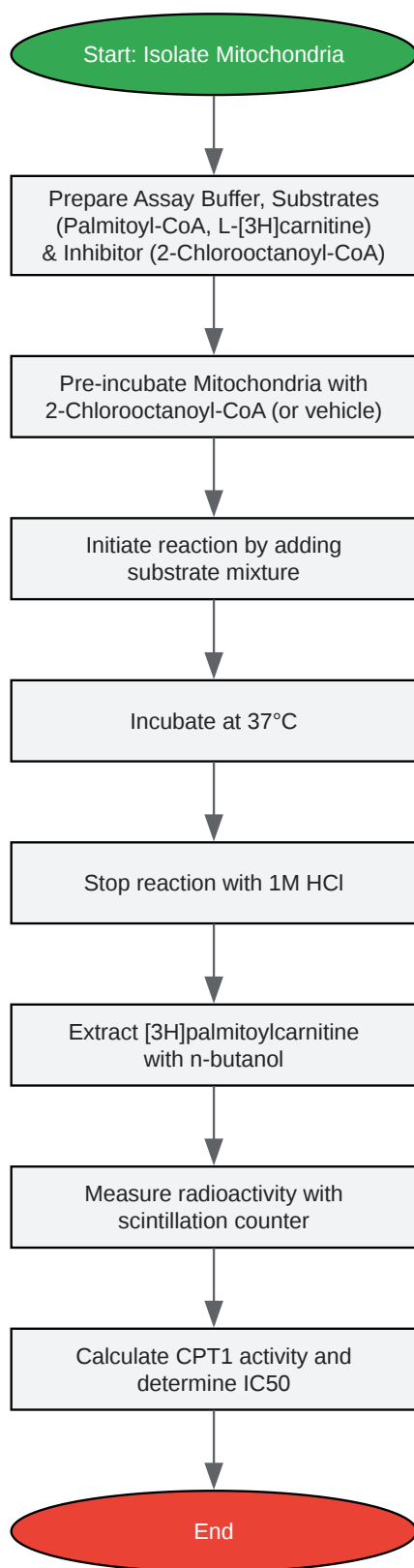
Fatty Acid Beta-Oxidation Pathway



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Caption: Overview of the fatty acid beta-oxidation pathway.

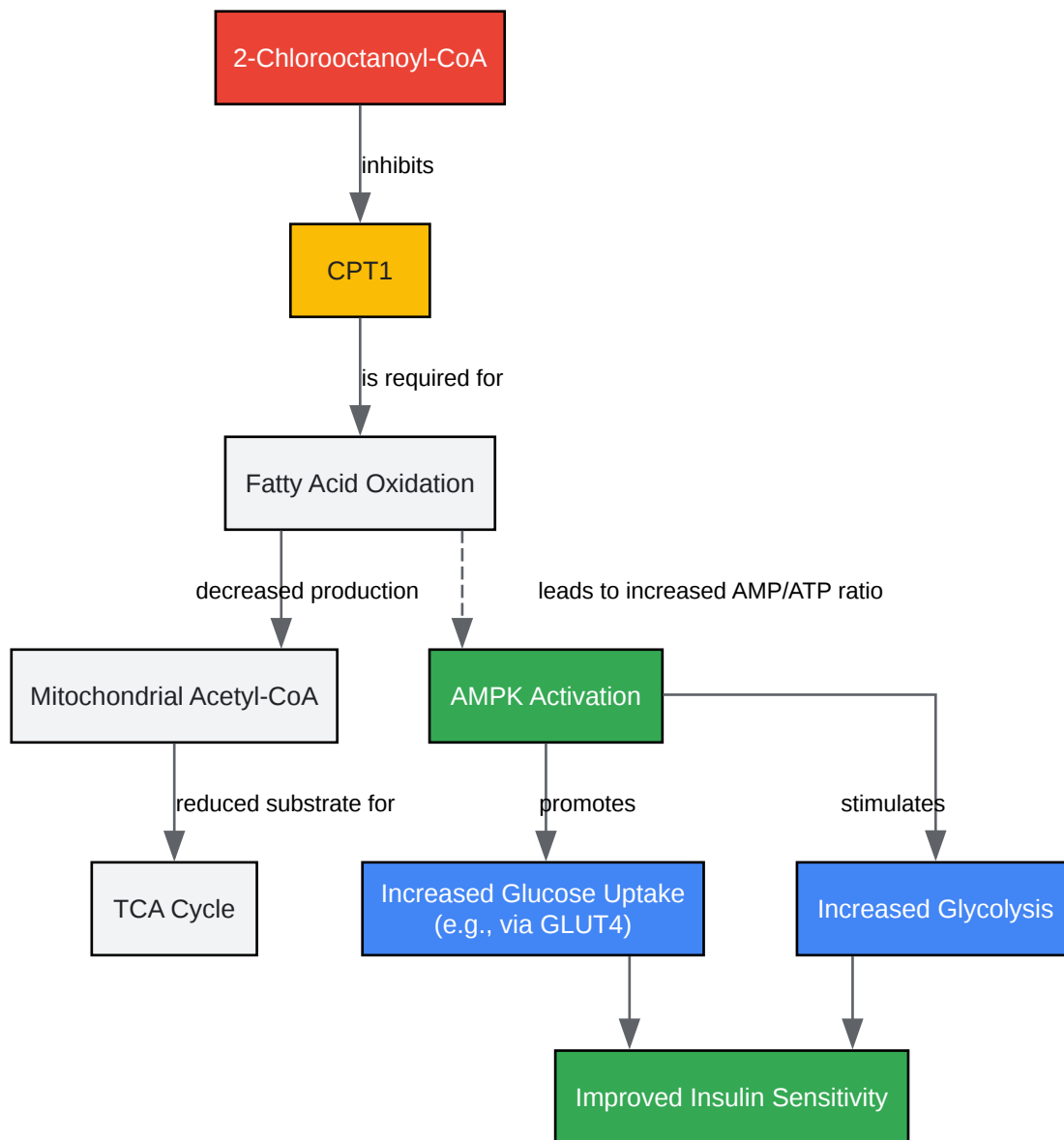
Experimental Workflow for CPT1 Inhibition Assay



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Caption: Experimental workflow for the CPT1 inhibition assay.

Signaling Consequences of CPT1 Inhibition



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